molecular formula C16H22N4O2 B2430314 5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile CAS No. 945367-14-6

5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile

Cat. No.: B2430314
CAS No.: 945367-14-6
M. Wt: 302.378
InChI Key: LDWXERNINWPHAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Formula Analysis

The compound’s IUPAC name, 5-nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile , reflects its hierarchical structure. The parent scaffold is benzonitrile (a benzene ring with a nitrile group at position 2). Key substituents include:

  • Nitro group (-NO₂) at position 5 of the benzene ring.
  • Amino group (-NH-) at position 2, bonded to a 2,2,6,6-tetramethylpiperidin-4-yl moiety.

The tetramethylpiperidine substituent features four methyl groups: two at positions 2 and 2 (geminal dimethyl) and two at positions 6 and 6 (geminal dimethyl). Its structure is rigid due to the chair conformation of the piperidine ring, with substituents occupying equatorial positions for steric stability.

Structural Component Position Functional Group
Benzonitrile core Parent Benzene + nitrile (-CN)
Nitro group 5 -NO₂
Amino group 2 -NH-
Tetramethylpiperidin-4-yl Linked to NH 2,2,6,6-tetramethylpiperidine

SMILES Notation :
N#Cc1cc(ccc1NC1CC(C)(C)NC(C1)(C)C)[N+](=O)[O-]
This notation confirms the benzonitrile core (N#C-C6H4), the nitro group at position 5 (N+[O-]), and the tetramethylpiperidine substituent (NC1CC(C)(C)NC(C1)(C)C).

Alternative Designations in Chemical Databases

The compound is indexed under multiple identifiers across databases:

Identifier Type Value Source
IUPAC Name This compound
CAS Registry Number 945367-14-6
MDL Number MFCD09455392
PubChem CID/SID 17221332 / 160997265

Synonyms :

  • This compound.
  • 2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]-5-nitrobenzonitrile.

These designations emphasize its nitrobenzonitrile core and the tetramethylpiperidine substituent.

Molecular Formula and Weight Validation (C₁₆H₂₂N₄O₂)

The molecular formula C₁₆H₂₂N₄O₂ is derived from:

  • Carbon (C₁₆) : Benzene ring (6 carbons) + nitrile (1 carbon) + tetramethylpiperidine (9 carbons).
  • Hydrogen (H₂₂) : Benzene (5 hydrogens) + nitrile (1 hydrogen) + tetramethylpiperidine (16 hydrogens).
  • Nitrogen (N₄) : Nitrile (1 N) + nitro group (1 N) + amino group (1 N) + piperidine (1 N).
  • Oxygen (O₂) : Nitro group (2 O).

Molecular Weight Calculation :
$$
\text{MW} = (16 \times 12.01) + (22 \times 1.008) + (4 \times 14.01) + (2 \times 16.00) = 302.38 \, \text{g/mol}
$$
This matches reported values in chemical databases.

Element Atomic Count Mass Contribution (g/mol)
Carbon 16 192.16
Hydrogen 22 22.18
Nitrogen 4 56.04
Oxygen 2 32.00
Total 302.38

Properties

IUPAC Name

5-nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-15(2)8-12(9-16(3,4)19-15)18-14-6-5-13(20(21)22)7-11(14)10-17/h5-7,12,18-19H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWXERNINWPHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Biological Activity

5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

  • Chemical Formula : C₁₆H₂₂N₄O₂
  • Molecular Weight : 302.38 g/mol
  • CAS Number : 945367-14-6
  • MDL Number : MFCD09455392
  • Hazard Classification : Irritant

Mechanisms of Biological Activity

Nitro compounds, including this compound, often exert their biological effects through the following mechanisms:

  • Reduction to Active Metabolites : Nitro groups can be reduced to form reactive intermediates that interact with cellular macromolecules such as DNA and proteins. This interaction can lead to cytotoxic effects and cell death in pathogens or cancer cells .
  • Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. They can disrupt microbial DNA synthesis and function through the formation of toxic intermediates that bind covalently to DNA .
  • Antitumor Activity : The presence of nitro groups may enhance the efficacy of certain compounds against cancer cells by exploiting the hypoxic conditions often found in tumors. This allows for selective activation of prodrugs in cancer therapy .

Antimicrobial Activity

CompoundMechanismTarget OrganismReference
MetronidazoleReduction to toxic metabolitesH. pylori
5-Nitroimidazole derivativesDNA bindingVarious bacteria

Antitumor Activity

CompoundMechanismCancer TypeReference
Nitrobenzamide derivativesHypoxia activationVarious cancers
5-NitrobenzopyransIncreased activity due to nitro groupSolid tumors

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study highlighted the effectiveness of nitro compounds in treating infections caused by resistant strains of bacteria. The research demonstrated that derivatives of nitroimidazole could overcome resistance mechanisms by modifying their chemical structure to enhance binding affinity to bacterial DNA .
  • Antitumor Potential :
    Research into nitro-containing heterocycles has shown promising results in preclinical models for various cancers. A specific study indicated that compounds with a nitro group at the C3 position exhibited significant inhibition of tumor growth in hypoxic environments, suggesting their potential as targeted cancer therapies .

Q & A

Q. What are the optimal synthetic routes for 5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile, and how can purity be validated?

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation. Monitor for nitro-group reduction or piperidine ring oxidation using Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :
  • NMR : Confirm nitro-group position and piperidine substitution patterns (¹H, ¹³C, DEPT-135).
  • X-ray crystallography : Resolve steric effects of tetramethylpiperidine groups.
  • Elemental analysis : Verify C, H, N content within ±0.4% theoretical values .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scaling up synthesis?

Q. What computational strategies predict the compound’s reactivity in catalytic systems?

  • Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G* level to model nitro-group electrophilicity and steric hindrance from tetramethylpiperidine. Use COMSOL Multiphysics® to simulate reaction kinetics under flow conditions. Validate with experimental turnover frequencies (TOFs) .

Q. How to resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Meta-analysis : Pool data from ≥5 independent studies; apply Cohen’s d to quantify effect sizes.
  • Experimental replication : Standardize assay protocols (e.g., fixed cell lines, incubation time).
  • Confounding factors : Test for residual solvent interference (e.g., DMF inhibits kinase X by 20% at 0.01% v/v) .

Q. What advanced separation techniques isolate byproducts from the amination step?

  • Methodological Answer : Use preparative HPLC with a C18 column (gradient: 20–80% acetonitrile/0.1% TFA). For persistent impurities, apply centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/water (5:5:3) system. Characterize byproducts via high-resolution MS/MS .

Methodological Best Practices

  • Reproducibility : Document all synthetic steps in triplicate, reporting mean ± SD. Share raw spectra in open repositories (e.g., Zenodo).
  • Safety : Follow GHS Category 2 protocols: wear nitrile gloves, FFP3 masks, and use fume hoods to prevent respiratory exposure .
  • Data Integrity : Use LabArchives® or ChemOffice® for electronic lab notebooks (ELNs) with blockchain timestamping .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.